molecular formula C24H15NO2 B8212274 Bis(dibenzo[b,d]furan-3-yl)amine

Bis(dibenzo[b,d]furan-3-yl)amine

Cat. No.: B8212274
M. Wt: 349.4 g/mol
InChI Key: GFDVDLXJIBOBTA-UHFFFAOYSA-N
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Description

Bis(dibenzo[b,d]furan-3-yl)amine: is an organic compound with the molecular formula C24H15NO2 It is a derivative of dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(dibenzo[b,d]furan-3-yl)amine typically involves the reaction of dibenzofuran derivatives with amine groups. One common method includes the use of palladium-catalyzed amination reactions. For example, a reaction involving dibenzofuran-3-boronic acid and an amine derivative in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bis(dibenzo[b,d]furan-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(dibenzo[b,d]furan-3-yl)amine is used as a building block in organic synthesis.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and fluorescent probes. These compounds can interact with specific biological targets, making them useful in biochemical assays .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties make it suitable for use in high-performance electronic devices .

Mechanism of Action

The mechanism of action of bis(dibenzo[b,d]furan-3-yl)amine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. The aromatic rings and amine group allow for strong interactions with protein active sites, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Uniqueness: Bis(dibenzo[b,d]furan-3-yl)amine is unique due to the presence of two dibenzofuran units connected by an amine group. This structure imparts distinct electronic and steric properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Biological Activity

Bis(dibenzo[b,d]furan-3-yl)amine is a compound of interest due to its structural characteristics and potential biological activities. The dibenzo[b,d]furan moiety is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features two dibenzo[b,d]furan units linked by an amine group. Its structure can be represented as follows:

C22H16N\text{C}_{22}\text{H}_{16}\text{N}

This compound is synthesized through various chemical methods, which influence its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of dibenzo[b,d]furan derivatives. A notable study focused on hybrid compounds combining dibenzo[b,d]furan with imidazole, revealing significant cytotoxic effects against various human tumor cell lines. For instance:

  • Compound 60 exhibited potent activity against all tested tumor cell lines.
  • Compound 49 showed selectivity against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721), inducing G1 phase cell cycle arrest and apoptosis in SMMC-7721 cells .

The mechanism of action often involves the modulation of cell cycle progression and induction of apoptosis, making these compounds promising candidates for further development.

Anti-inflammatory Activity

The anti-inflammatory potential of dibenzo[b,d]furan derivatives has also been explored. Compounds derived from this scaffold have demonstrated inhibitory effects on pro-inflammatory cytokines and enzymes such as TNF-α and phosphodiesterase 4 (PDE-4). For example:

  • A study highlighted that certain dibenzo[b,d]furan derivatives effectively inhibited PDE-4B and TNF-α, showing promise in treating inflammatory diseases like asthma and COPD .

These findings indicate that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of dibenzo[b,d]furan derivatives has been documented against various bacterial strains. Research has shown that these compounds can exhibit significant antibacterial activity, potentially serving as alternatives to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds suggest effective action against resistant strains .

Data Table: Summary of Biological Activities

Activity Type Compound Target IC50/MIC Values Notes
AnticancerCompound 60Various tumor cell linesNot specifiedInduces apoptosis, G1 phase arrest
Anti-inflammatoryCompound 24PDE-4BNot specifiedEffective in asthma/COPD models
AntimicrobialCompound 18Bacterial strainsMIC: 0.0156 - 0.0625 mg/mLEffective against resistant strains

Case Studies

  • Antitumor Efficacy Study : A series of novel dibenzo[b,d]furan-imidazole hybrids were synthesized and tested against human tumor cell lines. The study concluded that specific substitutions on the imidazole ring enhanced cytotoxicity significantly .
  • Inflammation Model Study : In a preclinical model of asthma, a dibenzo[b,d]furan derivative demonstrated substantial inhibition of TNF-α production, suggesting its potential as a therapeutic agent in inflammatory conditions .

Properties

IUPAC Name

N-dibenzofuran-3-yldibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)26-21)25-16-10-12-20-18-6-2-4-8-22(18)27-24(20)14-16/h1-14,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDVDLXJIBOBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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